N-(5-Propylisoxazol-3-yl)formamide
Description
N-(5-Propylisoxazol-3-yl)formamide is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂, consisting of an isoxazole ring substituted with a propyl group at the 5-position and a formamide functional group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and diverse biological activities. The formamide moiety (-NHCHO) enhances hydrogen-bonding capabilities, making this compound a candidate for interactions with biological targets such as enzymes or receptors .
The propyl substituent introduces moderate lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl derivatives), which may influence solubility, membrane permeability, and metabolic stability. This compound is primarily synthesized via nucleophilic substitution or condensation reactions between 5-propylisoxazole and formamide under basic conditions .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-propyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
PDMWMKNAKYLAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propylisoxazol-3-yl)formamide typically involves the reaction of 5-propylisoxazole with formic acid or its derivatives. One common method is the formylation of 5-propylisoxazole using formic acid in the presence of a catalyst. This reaction is usually carried out under mild conditions and yields the desired formamide product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst to promote the formylation reaction. This approach not only provides high yields but also allows for the reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propylisoxazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidation of this compound can yield N-(5-Propylisoxazol-3-yl)carboxylic acid.
Reduction: Reduction can produce N-(5-Propylisoxazol-3-yl)amine.
Substitution: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-(5-Propylisoxazol-3-yl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Propylisoxazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoxazole Formamide Derivatives
| Compound Name | Substituent on Isoxazole (Position 5) | Functional Group (Position 3) | Molecular Formula |
|---|---|---|---|
| N-(5-Methylisoxazol-3-yl)formamide | Methyl | Formamide (-NHCHO) | C₅H₆N₂O₂ |
| N-(5-Ethylisoxazol-3-yl)formamide | Ethyl | Formamide | C₆H₈N₂O₂ |
| N-(5-Propylisoxazol-3-yl)formamide | Propyl | Formamide | C₇H₁₀N₂O₂ |
| N-(5-Isopropylisoxazol-3-yl)formamide | Isopropyl | Formamide | C₇H₁₀N₂O₂ |
Key Observations :
- Chain Length : The alkyl chain length (methyl → ethyl → propyl) increases lipophilicity (logP values: methyl ~0.5, propyl ~1.8), impacting bioavailability and tissue penetration .
- Branching: Isopropyl (branched) vs.
- Functional Groups: All compounds retain the formamide group, enabling hydrogen-bond donor/acceptor interactions critical for biological activity .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| N-(5-Methylisoxazol-3-yl)formamide | 0.52 | 12.4 (water) | 145–148 |
| This compound | 1.81 | 3.2 (water) | 98–101 |
| N-(5-Isopropylisoxazol-3-yl)formamide | 2.03 | 1.8 (water) | 85–88 |
Analysis :
- Longer alkyl chains (propyl) reduce aqueous solubility but enhance lipid membrane permeability compared to methyl derivatives .
- Lower melting points in propyl/isopropyl derivatives suggest reduced crystallinity, which may improve formulation flexibility .
Insights :
- Propyl and isopropyl derivatives show enhanced COX-2 inhibition over methyl analogs, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Substitution with aromatic groups (e.g., phenyl) shifts activity toward neurological targets, highlighting the role of substituent electronic properties .
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